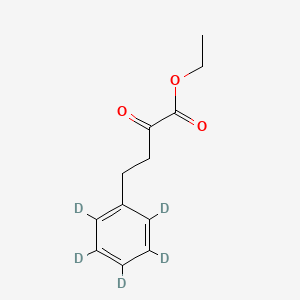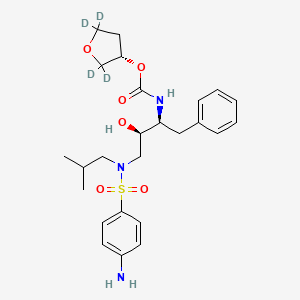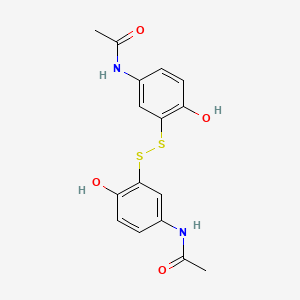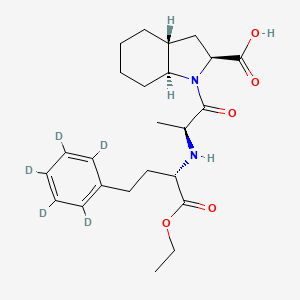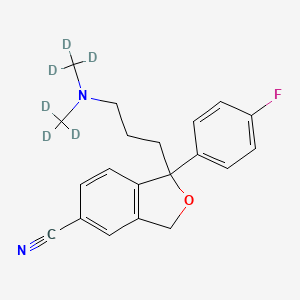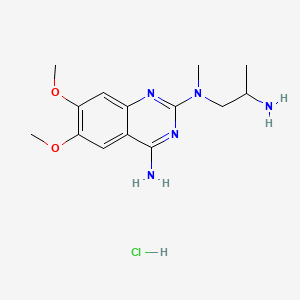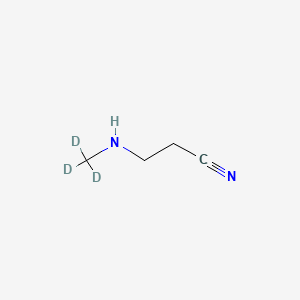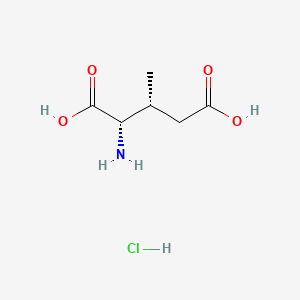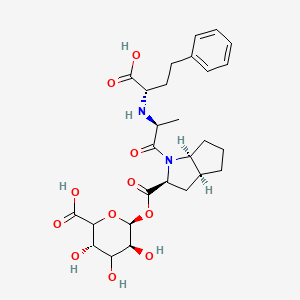
Ramiprilat Acyl-|A-D-glucuronide >65%
Vue d'ensemble
Description
Ramiprilat Acyl-β-D-glucuronide >65% is a product used for proteomics research . It has a molecular formula of C27H36N2O11 and a molecular weight of 564.58 .
Molecular Structure Analysis
The chemical name for Ramiprilat Acyl-β-D-glucuronide >65% is (2S,3S,4S,5R,6S)-6- (((2S,3aS,6aS)-1- (((S)-1-carboxy-3-phenylpropyl)-L-alanyl)octahydrocyclopenta [b]pyrrole-2-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid .Physical And Chemical Properties Analysis
Ramiprilat Acyl-β-D-glucuronide >65% has a molecular formula of C27H36N2O11 and a molecular weight of 564.58 .Applications De Recherche Scientifique
- Ramiprilat Acyl-β-D-glucuronide is a metabolite of ramipril, formed through hydrolysis after absorption .
- High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are employed for its determination, often using ramipril-d5 as an internal standard .
- Researchers investigate potential interactions between AGs and key enzymes or transporters, which could impact drug safety .
- By studying the properties of ramiprilat Acyl-β-D-glucuronide, researchers gain insights into ACE inhibition mechanisms and potential therapeutic effects .
- Understanding the differences in inhibition profiles helps tailor treatment strategies for hypertension and heart failure .
Pharmacokinetics and Metabolism Studies
Drug-Drug Interactions and Toxicity
ACE Inhibition Mechanism
Comparative Inhibition Studies
Bioactivation Pathways
Mécanisme D'action
Target of Action
Ramiprilat Acyl-β-D-glucuronide >65% is a metabolite of Ramipril . The primary target of Ramipril and its metabolites is the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone from the adrenal cortex. This results in a decrease in sodium and water reabsorption, leading to a decrease in blood volume and a reduction in blood pressure .
Pharmacokinetics
After absorption from the gastrointestinal tract, rapid hydrolysis of Ramipril occurs in the liver . In the therapeutic concentration range, protein binding of Ramipril and Ramiprilat is 73% and 56%, respectively . Although Ramipril is metabolized by hepatic and renal mechanisms to both a glucuronate conjugate and a diketopiperazine derivative, most of the drug is excreted in the urine as Ramiprilat and the glucuronate conjugate of Ramiprilat .
Result of Action
The molecular and cellular effects of Ramipril’s action include a decrease in blood pressure and a potential improvement in cardiac function in patients with heart failure . By inhibiting the formation of angiotensin II, Ramipril reduces vasoconstriction and aldosterone-mediated volume expansion, helping to control hypertension .
Action Environment
The action, efficacy, and stability of Ramipril and its metabolites can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can affect the absorption of Ramipril . Additionally, the drug’s metabolism and excretion can be affected by the patient’s liver and kidney function . Therefore, careful dose adjustment and monitoring are necessary in patients with hepatic or renal impairment .
Propriétés
IUPAC Name |
(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O11/c1-13(28-16(24(34)35)11-10-14-6-3-2-4-7-14)23(33)29-17-9-5-8-15(17)12-18(29)26(38)40-27-21(32)19(30)20(31)22(39-27)25(36)37/h2-4,6-7,13,15-22,27-28,30-32H,5,8-12H2,1H3,(H,34,35)(H,36,37)/t13-,15-,16-,17-,18-,19?,20-,21-,22?,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFYTLSQBCRSSC-ZCNCQCNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC(CCC4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O[C@H]3[C@H](C([C@@H](C(O3)C(=O)O)O)O)O)N[C@@H](CCC4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858360 | |
| Record name | (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1357570-22-9 | |
| Record name | (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



